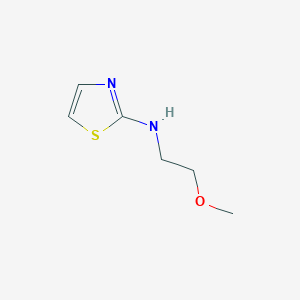

N-(2-Methoxyethyl)thiazol-2-amine

Descripción

BenchChem offers high-quality N-(2-Methoxyethyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methoxyethyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

187964-47-2 |

|---|---|

Fórmula molecular |

C6H10N2OS |

Peso molecular |

158.22 g/mol |

Nombre IUPAC |

N-(2-methoxyethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2OS/c1-9-4-2-7-6-8-3-5-10-6/h3,5H,2,4H2,1H3,(H,7,8) |

Clave InChI |

DOGWOZBGDDFTNP-UHFFFAOYSA-N |

SMILES |

COCCNC1=NC=CS1 |

SMILES canónico |

COCCNC1=NC=CS1 |

Sinónimos |

2-Thiazolamine,N-(2-methoxyethyl)-(9CI) |

Origen del producto |

United States |

Strategic Biological Activity Screening of N-(2-Methoxyethyl)thiazol-2-amine: A Lead Qualification Protocol

Topic: Biological Activity Screening of "N-(2-Methoxyethyl)thiazol-2-amine" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

N-(2-Methoxyethyl)thiazol-2-amine represents a structural derivative of the 2-aminothiazole class—a "privileged scaffold" in medicinal chemistry.[1] This moiety serves as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. The addition of the 2-methoxyethyl side chain introduces a hydrophilic, flexible linker capable of modulating solubility, metabolic stability, and hydrogen-bond interactions within a target binding pocket.

This technical guide outlines a rigorous screening cascade designed to qualify this molecule as a viable hit for drug discovery. By systematically evaluating its kinome selectivity , antimicrobial potency , and ADMET profile , researchers can determine its potential as a lead compound or a fragment-based starting point.

Physicochemical Rationale

The molecule combines a heteroaromatic core (thiazole) with a polar tail (methoxyethyl). This duality suggests:

-

Lipophilicity Modulation: The methoxyethyl group likely lowers LogP compared to an alkyl analog, improving aqueous solubility.

-

Binding Potential: The thiazole nitrogen and the secondary amine act as H-bond acceptors/donors, mimicking the adenine ring of ATP in kinase pockets.

-

Metabolic Liability: The ether linkage is generally stable, but the ethyl chain may be subject to oxidative dealkylation.

Phase I: In Silico Profiling & Target Prediction

Before wet-lab screening, in silico modeling is critical to prioritize assays and predict liabilities.

Molecular Descriptors (Hypothetical)

-

Molecular Weight (MW): ~158.22 g/mol (Fragment-like).

-

cLogP: ~0.5–1.0 (Highly soluble).

-

TPSA: ~40–50 Ų (Good membrane permeability).

-

Lipinski Rule of 5: Fully compliant (0 violations).

Target Hypothesis

Based on the 2-aminothiazole scaffold, the primary target classes are:

-

Protein Kinases: ATP-competitive inhibition (e.g., CDK, Src, VEGFR).

-

Adenosine Receptors (GPCRs): A2A/A3 antagonism.

-

Bacterial DNA Gyrase: Potential antimicrobial mechanism.

Phase II: Primary Screening (High-Throughput)

The primary screen focuses on the most probable biological activity: Kinase Inhibition .

Kinase Profiling (Biochemical Assay)

Objective: Determine the inhibitory constant (

Methodology: FRET-Based Kinase Assay (e.g., Z'-LYTE or LanthaScreen) This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores.

Protocol:

-

Preparation: Dissolve N-(2-Methoxyethyl)thiazol-2-amine in 100% DMSO to 10 mM stock.

-

Dilution: Prepare a 10-point serial dilution (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Assembly:

-

Add 2.5 µL compound or DMSO control to 384-well plate.

-

Add 5 µL Kinase/Peptide mixture.

-

Add 2.5 µL ATP (at

concentration).

-

-

Incubation: 1 hour at Room Temperature (RT).

-

Development: Add 5 µL Development Reagent (protease that cleaves non-phosphorylated peptides).

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

-

Analysis: Calculate % Inhibition =

. Fit data to a sigmoidal dose-response curve to determine

Validation Criteria:

-

Z-Factor: > 0.5 (Excellent assay window).

-

Reference Control: Staurosporine (Pan-kinase inhibitor).

Antimicrobial Screening (Secondary Hypothesis)

If kinase activity is low, screen for antimicrobial properties, as thiazoles are common biocides.

Methodology: Broth Microdilution (MIC Determination) Protocol:

-

Inoculum: Prepare

CFU/mL of S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dosing: Add compound (range: 64 µg/mL to 0.125 µg/mL) to 96-well plates.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual inspection for turbidity or OD600 measurement.

-

Endpoint: Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.

Phase III: Secondary Screening & Selectivity

Once a "Hit" is confirmed, selectivity profiling is mandatory to rule out promiscuity (PAINS).

Cellular Viability (Cytotoxicity)

Objective: Ensure the observed activity is not due to general cell toxicity. Assay: CellTiter-Glo® (ATP quantification) on HEK293 (kidney) and HepG2 (liver) cells.

-

Metric:

(Cytotoxic Concentration 50%). -

Selectivity Index (SI):

. An SI > 10 is desired.

Selectivity Panel

Screen the compound against a "Safety Panel" of 44 targets (CEREP panel), including hERG, COX-1/2, and various GPCRs, to predict off-target effects.

Phase IV: ADMET & Liability Assessment

The 2-methoxyethyl group is often introduced to improve metabolic stability, but this must be verified.

Microsomal Stability

Objective: Assess metabolic half-life (

-

Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

-

Sample at 0, 5, 15, 30, and 60 min.

-

Quench with acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.

-

Interpretation: Rapid disappearance indicates metabolic instability (likely oxidation of the methoxyethyl chain or thiazole ring opening).

hERG Inhibition (Cardiotoxicity)

Objective: Thiazoles can block the hERG potassium channel, leading to QT prolongation. Method: Automated Patch Clamp (e.g., QPatch).

-

Threshold:

is preferred to minimize cardiac risk.

Visualizing the Screening Strategy

The following diagram illustrates the decision logic for screening N-(2-Methoxyethyl)thiazol-2-amine, guiding the researcher from compound acquisition to lead qualification.

Caption: Decision matrix for qualifying N-(2-Methoxyethyl)thiazol-2-amine. The workflow prioritizes potency (Phase II) before investing in costly ADMET studies (Phase IV).

Data Summary & Expected Outcomes

The table below summarizes the expected range of values for a "druggable" hit in this class.

| Parameter | Assay Type | Desired Threshold | Rationale |

| Biochemical Potency | FRET Kinase Assay | High affinity required for efficacy. | |

| Antibacterial Potency | Broth Microdilution | MIC | Clinical relevance for antimicrobials. |

| Solubility | Kinetic Solubility (PBS) | Methoxyethyl group should enhance this. | |

| Cytotoxicity | CellTiter-Glo (HepG2) | Avoid general toxicity. | |

| Metabolic Stability | Liver Microsomes | Sufficient duration of action. | |

| hERG Inhibition | Patch Clamp | Cardiac safety margin. |

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[2][3][4][5] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825).[2][3][4] Journal of Medicinal Chemistry, 49(23), 6819–6832.[4] Link

-

Mishra, C. B., et al. (2015).[6] Thiazole: A Promising Heterocycle for the Development of Potent CNS Active Agents. Current Neuropharmacology, 13(4), 526–552. Link

-

Zhang, J., et al. (2009). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: N-(2-Methoxyethyl)thiazol-2-amine Derivatives

The following technical guide provides an in-depth analysis of N-(2-Methoxyethyl)thiazol-2-amine and its derivatives. This document is structured for researchers and drug discovery professionals, focusing on synthetic utility, structure-activity relationships (SAR), and medicinal chemistry applications.

Motif Class: Amino-Heterocycle / Alkoxyalkyl Linker Primary Application: Kinase Inhibition, Solubility Optimization, Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Solubility-Affinity" Bridge

In modern drug discovery, the 2-aminothiazole scaffold is a privileged structure, serving as the "hinge-binding" core in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib). However, a recurring challenge with flat heteroaromatic cores is poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

The N-(2-Methoxyethyl) substitution represents a strategic medicinal chemistry modification. Unlike a simple ethyl or propyl chain, the methoxyethyl tail introduces an amphiphilic character. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with solvent-exposed residues or water networks within the binding pocket, while the ethylene spacer maintains hydrophobic contacts. This guide details the synthesis, physicochemical advantages, and biological deployment of this specific motif.[1][2][3][4]

Chemical Architecture & SAR Analysis

The molecule comprises two distinct functional domains: the Thiazole Core (Pharmacophore) and the Methoxyethyl Tail (Physicochemical Modulator).

The Thiazole Core (The Warhead)

-

H-Bond Donor/Acceptor: The C2-amine (exocyclic) acts as a crucial H-bond donor (e.g., to the gatekeeper residue in kinases), while the N3 (endocyclic) acts as an acceptor.

-

Pi-Stacking: The aromatic ring facilitates

stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.

The Methoxyethyl Tail (The Modulator)

-

Solubility Enhancement: The ether oxygen decreases LogP compared to an all-carbon alkyl chain (e.g.,

-propyl), improving aqueous solubility without introducing a high-polarity ionizable group. -

Metabolic Stability: While susceptible to O-dealkylation, the terminal methoxy group is generally more stable than a terminal hydroxyl group, which is prone to rapid glucuronidation.

-

Conformational Flexibility: The ethylene linker allows the tail to adopt a "gauche" conformation (due to the gauche effect of the C-O bond), potentially fitting into restricted pockets that rigid rings cannot access.

Visualization: Interaction Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: SAR interaction map highlighting the functional roles of the thiazole core and the methoxyethyl substituent.

Synthetic Methodologies

Synthesizing N-alkylated 2-aminothiazoles requires avoiding over-alkylation (formation of tertiary amines) or regioselectivity issues (N3 vs. exocyclic N).

Method A: The Modified Hantzsch Synthesis (Recommended)

This is the most robust route for generating diverse analogs. Instead of alkylating a pre-formed thiazole, the N-alkyl group is introduced into the thiourea precursor.

-

Step 1: Reaction of 2-methoxyethylamine with benzoyl isothiocyanate to form the thiourea.

-

Step 2: Hydrolysis of the benzoyl group.

-

Step 3: Cyclization with an

-haloketone.

Method B: Nucleophilic Aromatic Substitution ( )

Useful if the 2-halothiazole is commercially available and activated (e.g., by an electron-withdrawing group at C5).

-

Reagents: 2-Chlorothiazole + 2-Methoxyethylamine.

-

Conditions: High heat (100-120°C), base (DIPEA/K2CO3), often requires microwave irradiation.

Visualization: Hantzsch Workflow

Figure 2: Step-by-step workflow for the modified Hantzsch synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of N-(2-methoxyethyl)-4-phenylthiazol-2-amine (Representative Analog).

Reagents & Equipment

-

2-Methoxyethylamine (CAS: 109-85-3)

-

Benzoyl isothiocyanate[5]

-

2-Bromoacetophenone (Phenacyl bromide)

-

Sodium Hydroxide (NaOH)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH)

Step 1: Preparation of N-(2-Methoxyethyl)thiourea

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. -

Addition: Dissolve benzoyl isothiocyanate (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

-

Reaction: Dropwise add 2-methoxyethylamine (10 mmol) over 15 minutes. Stir at RT for 2 hours. (Monitor by TLC: disappearance of isothiocyanate).

-

Hydrolysis: Evaporate DCM. Redissolve residue in MeOH (30 mL) and add 10% aqueous NaOH (20 mL). Reflux for 1 hour to remove the benzoyl group.

-

Workup: Neutralize with dilute HCl to pH 7. Extract with EtOAc (

mL). Dry over-

Checkpoint: You should obtain a white/off-white solid (The mono-substituted thiourea).

-

Step 2: Hantzsch Cyclization

-

Reaction: In a 100 mL RBF, dissolve the N-(2-methoxyethyl)thiourea (5 mmol) in EtOH (20 mL).

-

Cyclization: Add 2-bromoacetophenone (5 mmol).

-

Conditions: Reflux for 2–4 hours. A precipitate (HBr salt of the thiazole) may form.

-

Workup: Cool to RT. Neutralize with saturated

solution. Evaporate EtOH. Extract aqueous layer with DCM. -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

-

Yield Expectation: 70–85%.

-

Physicochemical Properties & Drug-Likeness

The following table contrasts the methoxyethyl derivative against standard alkyl analogs.

| Property | N-Ethyl Analog | N-(2-Methoxyethyl) Analog | Impact |

| LogP (Lipophilicity) | ~2.5 | ~1.8 | Improved Solubility (Lower LogP is often better for oral bioavailability). |

| tPSA (Polar Surface Area) | ~40 Ų | ~50 Ų | Permeability Balance (Remains well below the 140 Ų limit for cell permeability). |

| H-Bond Acceptors | 2 | 3 | Target Binding (Additional anchor point for water-mediated bridges). |

| Metabolic Risk | Low | Moderate | O-Dealkylation (Potential metabolite: N-(2-hydroxyethyl)..., which is easily excreted). |

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1881). "Ueber die Einwirkung des Chloracetons auf Thioharnstoffe". Berichte der deutschen chemischen Gesellschaft.

-

2-Aminothiazole in Drug Discovery: Das, D. et al. (2016). "Recent advances in the synthesis and biological activities of 2-aminothiazoles". European Journal of Medicinal Chemistry.

-

Solubility of Methoxyethyl Group: Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety". Chemical Research in Toxicology.

-

Kinase Inhibitor Scaffolds: Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors". Pharmacological Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Profiling of N-(2-Methoxyethyl)thiazol-2-amine

[1]

Abstract & Introduction

N-(2-Methoxyethyl)thiazol-2-amine is a secondary aminothiazole fragment frequently utilized as a pharmacophore in medicinal chemistry.[1] Thiazole-2-amine derivatives are "privileged structures" found in various FDA-approved therapeutics (e.g., Pramipexole, Abafungin) and kinase inhibitors.[1] However, the 2-aminothiazole core can exhibit metabolic liabilities, including bioactivation by Cytochrome P450 enzymes, leading to potential hepatotoxicity.

This application note provides a rigorous, standardized protocol for evaluating the cytotoxicity of N-(2-Methoxyethyl)thiazol-2-amine in mammalian cells. Unlike simple viability screens, this guide details a multiplexed approach to distinguish between antiproliferative effects (cytostatic) and direct membrane rupture (cytotoxic/necrotic), ensuring a comprehensive safety profile for downstream drug development.

Compound Profile

| Property | Detail |

| Compound Name | N-(2-Methoxyethyl)thiazol-2-amine |

| Core Structure | 2-Aminothiazole (secondary amine) |

| Molecular Weight | ~158.22 g/mol |

| Solubility | Soluble in DMSO (>100 mM); Moderate water solubility (pH dependent) |

| Primary Risk | Potential metabolic activation; pH interference in unbuffered assays |

Experimental Design Strategy

To ensure data integrity (E-E-A-T), we recommend a Multiplexed Cytotoxicity Assay . Single-endpoint assays (like MTT alone) can yield false positives due to metabolic interference or cytostatic effects.[1]

The Triad Approach:

-

Metabolic Viability (ATP Quantitation): Measures the number of metabolically active cells. (Most sensitive).

-

Membrane Integrity (LDH Release): Measures enzyme leakage into the medium.[1] (Confirms necrosis).

-

Visual Confirmation (Live/Dead Imaging): Qualitative validation using Calcein AM/EthD-1.

Workflow Diagram

The following Graphviz diagram outlines the multiplexed workflow to maximize data output from a single plate.

Caption: Multiplexed workflow allowing simultaneous determination of cell viability (ATP) and cytotoxicity (LDH) from the same assay plate.

Materials & Preparation

Compound Preparation

Expert Insight: Thiazole amines can be hygroscopic and may protonate in acidic media.

-

Stock Solution: Dissolve N-(2-Methoxyethyl)thiazol-2-amine in high-grade DMSO to 100 mM .

-

Validation: Vortex for 1 minute. Ensure no particulate matter remains.[1] If turbid, sonicate at 37°C for 5 mins.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Line Selection

-

HepG2 (Liver): Essential for thiazoles due to potential CYP450 bioactivation.

-

HEK293 (Kidney): Standard general toxicity model.

-

HUVEC (Endothelial): If vascular targeting is intended.

Detailed Protocol: Multiplexed ATP/LDH Assay

This protocol utilizes a "add-mix-measure" format compatible with 96-well or 384-well plates.[1]

Step 1: Cell Seeding (Day 0)

-

Harvest cells and dilute to 50,000 cells/mL .

-

Dispense 80 µL/well into a white-walled, clear-bottom 96-well plate (for luminescence + microscopy).

-

Note: White walls prevent signal crosstalk in ATP luminescence assays.[1]

-

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

Edge Effect Control: Fill outer wells with PBS, not cells, to prevent evaporation artifacts.

-

Step 2: Compound Treatment (Day 1)[1]

-

Pre-dilution: Prepare a 10 mM intermediate dilution in culture medium (1:10 dilution of stock).

-

Serial Dilution: Perform a 1:3 serial dilution in a separate U-bottom plate using culture medium.

-

Range: 100 µM down to 0.01 µM (8 points).

-

-

Addition: Add 20 µL of the diluted compound (5x concentration) to the 80 µL of cells.

-

Final Volume: 100 µL.

-

Final DMSO: Keep <0.5% to avoid solvent toxicity.

-

-

Controls:

-

Vehicle Control: 0.5% DMSO in media.[1]

-

Positive Control (Death): 10 µM Staurosporine (for apoptosis) or 0.1% Triton X-100 (added 30 mins prior to readout for necrosis).

-

Step 3: Readout (Day 2 or 3)

Part A: LDH Release (Cytotoxicity)

-

Carefully remove 50 µL of supernatant from each well and transfer to a clear 96-well plate.

-

Add 50 µL of LDH Reaction Mix (e.g., lactate + tetrazolium salt).

-

Incubate for 30 mins at Room Temp (protected from light).

-

Measure Absorbance at 490 nm .[1]

Part B: ATP Quantification (Viability)

Data Analysis & Interpretation

Calculation

Summarize data in the following format:

| Assay Metric | Formula | Interpretation |

| % Viability (ATP) | < 50% indicates growth inhibition or death.[1] | |

| % Cytotoxicity (LDH) | High % indicates membrane rupture (Necrosis).[1] |

Curve Fitting

Plot Log[Concentration] vs. % Response. Use a 4-parameter logistic (4PL) regression to calculate the IC50 (concentration inhibiting 50% viability).[1]

Troubleshooting "Thiazole Specifics"[1]

-

False Positives in MTT: Thiazole amines can sometimes reduce tetrazolium salts non-enzymatically.[1] Solution: Use ATP-based assays (CellTiter-Glo) or wash cells before adding dye.[1]

-

pH Shift: If the medium turns pink/purple immediately upon adding high concentrations of the amine, the pH has shifted. Solution: Buffer media with 10-25 mM HEPES.[1]

Mechanism of Action Visualization

Understanding how the cell dies is crucial. Thiazoles often induce reactive oxygen species (ROS) leading to mitochondrial depolarization.

Caption: Potential cytotoxic pathways for aminothiazoles, involving mitochondrial stress and metabolic activation.[1]

References

-

Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Zhang, X., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine. Link[1]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Link

-

Abcam. Cytotoxicity assay selection guide. Link

-

Thermo Fisher Scientific. Cytotoxicity Assays: LDH and ATP. Link

Optimization of In Vitro Inhibition Assays for N-(2-Methoxyethyl)thiazol-2-amine Derivatives: A Fragment-Based Screening Approach Targeting Carbonic Anhydrase II

APPLICATION NOTE: AN-TZ-2026-04

Abstract & Strategic Relevance

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of kinases (CDKs, GSK-3), carbonic anhydrases (hCA), and acetylcholinesterase (AChE).[1] N-(2-Methoxyethyl)thiazol-2-amine represents a critical fragment in this class, featuring a hydrophilic methoxyethyl tail designed to improve solubility and explore solvent-exposed pockets within enzyme active sites.[1]

This Application Note provides a rigorous, validated protocol for profiling this compound against Human Carbonic Anhydrase II (hCA II) . While hCA II is the primary model used here due to the scaffold's known zinc-binding propensity, the principles of solubility management, DMSO tolerance, and interference mitigation are directly transferable to kinase and esterase assays involving this chemical series.[1]

Compound Profile & Handling

| Property | Detail |

| Compound Name | N-(2-Methoxyethyl)thiazol-2-amine |

| Core Scaffold | 2-Aminothiazole (Heterocyclic Amine) |

| Functional Group | Methoxyethyl (Solubilizing/Linker tail) |

| MW | ~158.22 g/mol |

| Solubility | Moderate in water; High in DMSO/Ethanol.[1] |

| Storage | -20°C, desiccated. Avoid freeze-thaw cycles.[1] |

| Known Interference | Thiazoles can exhibit intrinsic fluorescence; Colorimetric assays (Absorbance) are preferred over Fluorescence Intensity (FI) assays to minimize false positives.[1] |

Experimental Design: The hCA II Esterase Assay

3.1. Mechanistic Rationale

Carbonic Anhydrase II catalyzes the reversible hydration of CO2.[1] However, for high-throughput screening (HTS), the Esterase Activity of hCA II is monitored using 4-Nitrophenyl Acetate (4-NPA) .[1]

-

Reaction: hCA II hydrolyzes 4-NPA to 4-Nitrophenol (yellow) + Acetate.[1]

-

Detection: Absorbance at 405 nm.[1]

-

Inhibition Mode: 2-Aminothiazoles typically bind near the Zinc active site or the hydrophobic pocket, acting as competitive or non-competitive inhibitors depending on the substitution pattern.[1]

3.2. Critical Reagents

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[1]

-

Substrate: 4-Nitrophenyl acetate (4-NPA).[1] Note: Dissolve in acetone or acetonitrile, not DMSO, to prevent spontaneous hydrolysis.[1]

-

Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM ZnCl2 (essential for enzyme stability).

-

Control Inhibitor: Acetazolamide (standard sulfonamide inhibitor).[1]

Detailed Protocol: 96-Well Plate Format

Step 1: Compound Preparation (The "Methoxyethyl" Advantage)

The methoxyethyl group enhances aqueous solubility, allowing for lower DMSO concentrations in the final assay, which preserves enzyme integrity.[1]

-

Stock Solution: Prepare a 100 mM stock of N-(2-Methoxyethyl)thiazol-2-amine in 100% DMSO.

-

Intermediate Dilution: Dilute compound to 10x working concentration in Assay Buffer (not DMSO).

Step 2: Enzyme Pre-Incubation

Thiazole amines may require time to orient within the active site or displace water molecules.[1]

-

Dispense 80 µL of Assay Buffer into test wells.

-

Add 10 µL of Diluted Compound (or Buffer for controls).

-

Add 10 µL of hCA II Enzyme (Optimized to give linear rate, typically 100-200 nM final).

-

Incubate: 15 minutes at 25°C. Crucial for equilibrium binding.

Step 3: Substrate Initiation & Kinetic Read

-

Prepare Substrate Solution: 3 mM 4-NPA in Assay Buffer (freshly diluted from Acetone stock).

-

Add 100 µL of Substrate Solution to all wells using a multi-channel pipette.

-

Immediate Read: Place in plate reader.

-

Settings:

Data Analysis & Visualization

5.1. Calculation of Inhibition

Calculate the Initial Velocity (

- : Slope of well with compound.[1]

- : Slope of well with enzyme + DMSO only.

- : Slope of well with no enzyme (spontaneous hydrolysis control).[1]

5.2. Assay Logic Flowchart

Figure 1: Step-by-step workflow for the hCA II esterase inhibition assay.

Troubleshooting & Optimization

6.1. Mechanism of Action Validation

If significant inhibition is observed, determine the mode of inhibition (Competitive vs. Non-Competitive) to validate the "hit".[1]

Figure 2: Decision tree for characterizing the mechanism of inhibition.

6.2. Common Pitfalls

-

Spontaneous Hydrolysis: 4-NPA degrades naturally.[1] Always subtract the "No Enzyme" blank slope.[1] If the blank rate is >10% of the enzyme rate, prepare fresh substrate.[1]

-

Aggregation: Thiazoles can form colloidal aggregates that sequester enzymes.[1]

-

Inner Filter Effect: If the compound is yellow (common for aged thiazoles), it may absorb at 405 nm.[1] Run a "Compound Only" control to check for absorbance.[1]

References

-

Design and biological evalu

-

Carbonic Anhydrase Inhibitors.

-

PubChem Compound Summary: 2-Aminothiazole. [1]

Sources

Technical Support Center: N-(2-Methoxyethyl)thiazol-2-amine Solubility Guide

Topic: Troubleshooting Aqueous Solubility & Stability in Biological Buffers Target Audience: Medicinal Chemists, Assay Development Scientists, Pharmacologists Document ID: TS-MTA-2025-SOL-01 Last Updated: October 26, 2025[1]

Executive Summary: The "Invisible" Solubility Barrier

Users frequently report precipitation of N-(2-Methoxyethyl)thiazol-2-amine when diluting from DMSO stocks into neutral buffers (PBS/TBS).[1] While this compound appears small and polar, its solubility is governed by a critical pKa threshold .[1]

The core issue is pH-dependent ionization . The thiazole ring nitrogen has a pKa of approximately 5.4 .[1] In standard physiological buffers (pH 7.4), the molecule exists predominantly (>99%) in its neutral, uncharged form , which has significantly lower water solubility than the protonated cationic form found at acidic pH.

This guide provides the physicochemical grounding and validated protocols to maintain solubility in aqueous assays.

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To troubleshoot effectively, you must understand the molecule's behavior in solution.

Table 1: Key Physicochemical Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 158.22 g/mol | Small molecule; kinetics of precipitation are rapid.[1] |

| pKa (Thiazole N) | ~5.3 – 5.5 | CRITICAL: At pH < 5.0, it is soluble (cationic).[1] At pH > 6.0, it is neutral (lipophilic).[1] |

| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderately lipophilic.[1] Soluble in organic solvents, poor in pure water without pH assistance.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The ether oxygen aids solubility but does not overcome the lack of charge at neutral pH.[1] |

| Preferred Stock Solvent | DMSO (anhydrous) | Soluble > 100 mM.[1] Stable. |

The "pH Shock" Mechanism

When you dilute a DMSO stock (where the compound is fully solubilized) into PBS (pH 7.4), you force the equilibrium toward the uncharged species.

Result: If your final concentration exceeds the intrinsic solubility of the neutral form (often < 100 µM), the compound will "crash out" immediately, forming a fine precipitate that may be invisible to the naked eye but will scatter light in plate readers and skew IC50 data.

Part 2: Validated Solubilization Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Do not use water or ethanol for primary stocks.[1]

-

Solvent: Use high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Concentration: Prepare a 10 mM or 50 mM stock. Avoid 100 mM unless necessary, as viscosity issues can lead to pipetting errors.[1]

-

Procedure:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO will absorb water over time, causing compound degradation.[1]

Protocol B: The "Anti-Crash" Dilution Method (for Aqueous Assays)

Use this method to dilute stock into assay media (PBS/Culture Media).

The Rule of 3:

-

Pre-dilute in intermediate solvent.

-

Agitate rapidly during addition.

-

Limit final concentration.

Step-by-Step:

-

Intermediate Step (Optional but Recommended): Dilute your 50 mM DMSO stock 1:10 into pure DMSO first to create a working stock (e.g., 5 mM).[1] This improves pipetting accuracy.[1]

-

Rapid Dispersion:

-

Cosolvent Support:

Part 3: Troubleshooting Guide (Q&A)

Q1: My solution turned cloudy immediately after adding the compound to PBS. What happened?

Diagnosis: You exceeded the intrinsic solubility of the neutral free base.[1] Fix:

-

Immediate: Sonicate the solution for 10 minutes; it may redissolve as a supersaturated solution (use immediately).

-

Systemic: Lower the final concentration. If you need high concentrations (e.g., 100 µM), switch to a buffer with a lower pH (e.g., MES pH 6.0) if your biological target tolerates it.[1]

Q2: Can I use Ethanol instead of DMSO?

Answer: Not recommended.[1] Ethanol evaporates rapidly, changing the concentration of your stock. Furthermore, this compound's solubility in ethanol is lower than in DMSO, increasing the risk of precipitation upon storage at -20°C.

Q3: I see "ghost" inhibition in my assay (high variability).

Diagnosis: This is a classic sign of micro-precipitation.[1] Non-specific aggregates can sequester enzymes or scatter light.[1] Fix:

-

Add a detergent (0.01% Triton X-100) to your assay buffer.[1]

-

Spin down the diluted sample (10,000 x g for 5 min) before use. If the activity drops after spinning, your compound was precipitated.[1]

Q4: Is the methoxyethyl group stable?

Answer: Yes, the ether linkage is chemically stable under standard physiological conditions.[1] Instability is usually due to the oxidation of the thiazole amine, not hydrolysis. Keep DMSO stocks sealed and under inert gas (Argon/Nitrogen) if storing for >6 months.[1]

Part 4: Visualization of Solubility Logic

Diagram 1: The Solubility Decision Tree

This flowchart guides you through the correct preparation process based on your assay conditions.

Caption: Decision tree for solubilizing N-(2-Methoxyethyl)thiazol-2-amine, highlighting mitigation strategies for high-concentration assays.

Diagram 2: pH-Dependent Solubility Mechanism

Understanding why the compound precipitates at neutral pH.[1]

Caption: The mechanistic shift from soluble cation (pH < 5) to insoluble free base (pH 7.4) driven by the thiazole pKa (~5.4).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

-

Context: Source of parent scaffold physicochemical data (pKa, solubility baseline).[1]

-

-

Phan, J., et al. (2011). Aminothiazoles as potent inhibitors of Mycobacterium tuberculosis: Structural requirements for activity.[1] Bioorganic & Medicinal Chemistry Letters.[1]

- Context: Discusses the solubility challenges and SAR of N-alkyl

-

Assay Guidance Manual (NCBI). Solubility and Residual Precipitation in Screening Assays.[1] Retrieved from [Link]

-

Context: Standard protocols for kinetic solubility and DMSO stock management.[1]

-

-

Popa-Burke, I. G., et al. (2014). Compound precipitation in high-concentration DMSO solutions.[1] Journal of Biomolecular Screening.[1]

- Context: Validates the "pH shock" mechanism and DMSO dilution protocols.

Sources

"N-(2-Methoxyethyl)thiazol-2-amine" stability testing and storage conditions

This technical guide addresses the stability, storage, and handling of N-(2-Methoxyethyl)thiazol-2-amine , a secondary amine building block frequently used in medicinal chemistry (e.g., kinase inhibitors, JNK inhibitors).[1]

Due to the specific nature of 2-aminothiazole derivatives, this compound presents unique stability challenges—particularly in solution—that are often overlooked in standard safety data sheets.[1]

Part 1: Compound Identity & Chemical Profile

Before establishing storage protocols, it is critical to verify the chemical structure, as "aminothiazole" nomenclature can be ambiguous.

-

Structure: A thiazole ring substituted at the 2-position with a secondary amine group, which is further alkylated with a methoxyethyl chain.[1]

-

Formula:

-

Molecular Weight: ~158.22 g/mol [1]

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity and salt form).[1]

-

Key Functional Groups:

-

Thiazole Ring: Susceptible to ring opening under strong acidic/basic stress; sulfur atom prone to oxidation.[1]

-

Secondary Amine (Exocyclic): The primary site of oxidative degradation and dimerization.

-

Ether Linkage: Generally stable, but contributes to hygroscopicity.

-

Part 2: Storage & Handling Protocols

The following protocols are designed to maximize shelf-life by mitigating the three primary degradation pathways: Oxidation , Hygroscopicity , and Solution Instability .

Solid State Storage (Long-Term)

-

Temperature: -20°C is mandatory for long-term storage (>1 month). For short-term usage (days), 2-8°C is acceptable.[1]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The secondary amine is electron-rich and prone to auto-oxidation upon prolonged exposure to air.[1]

-

Container: Amber Glass Vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-induced oxidation of the thiazole ring.[1]

-

Desiccation: Store within a secondary container (desiccator) or with silica gel packets.[1] The methoxyethyl side chain increases hygroscopicity, leading to "gummy" texture changes and hydrolysis risks.

Solution Handling (The Critical Warning)

WARNING: Do NOT store this compound in solution (DMSO, Methanol, Water) for extended periods.

-

The "DMSO Trap": 2-Aminothiazoles are known to undergo spontaneous oxidative dimerization in DMSO at room temperature.[1]

-

Protocol: Prepare solutions immediately before use. If a stock solution must be kept, store at -80°C for no more than 1 week.

Visual Storage Workflow

Caption: Decision tree for maximizing stability. Note the strict prohibition on long-term solution storage.[1]

Part 3: Troubleshooting & Stability FAQs

Issue 1: "My compound turned from white/pale yellow to brown."

-

Diagnosis: Oxidative Degradation .[1]

-

Mechanism: The exocyclic nitrogen (amine) is susceptible to oxidation, forming N-oxides or azo-dimers.[1] This is accelerated by light and moisture.[1]

-

Action:

-

Check purity via LC-MS.[1] If purity is >90%, repurify via silica gel chromatography (DCM/MeOH gradient).

-

If purity is <80%, discard. The degradation products can act as radical initiators, accelerating further decomposition.

-

Issue 2: "I see extra peaks in my LC-MS after storing in DMSO."

-

Diagnosis: DMSO-Induced Dimerization .

-

Mechanism: DMSO acts as a mild oxidant. 2-aminothiazoles can dimerize to form azo-compounds or hydrazo-derivatives.[1]

-

Action:

Issue 3: "The solid has become a sticky gum."

-

Diagnosis: Hygroscopic Failure .[1]

-

Mechanism: The methoxyethyl ether tail absorbs atmospheric moisture.[1] This water can hydrolyze the thiazole ring over time or simply alter the weighed mass.

-

Action:

Part 4: Analytical Monitoring

To validate the integrity of your compound, use the following self-validating checks:

| Method | Observation | Interpretation |

| 1H NMR (DMSO-d6) | Sharp singlet at ~7.0-7.5 ppm (Thiazole H) | Intact Ring: Broadening or splitting indicates ring degradation.[1] |

| 1H NMR (DMSO-d6) | Triplet at ~3.3-3.5 ppm (Methoxy) | Intact Side Chain: Shift changes indicate hydrolysis of the ether.[1] |

| LC-MS | M+1 Peak at ~159.2 m/z | Identity Confirmation. |

| LC-MS | M+1 Peak at ~316 m/z (2M-2H) | Dimerization Warning: Indicates oxidative coupling (common in aged samples).[1] |

Degradation Pathway Visualization

Caption: Primary degradation pathways.[1] Note that DMSO storage actively promotes dimerization.[1]

Part 5: References

-

PubChem. 2-Methoxyethylamine Compound Summary. National Library of Medicine.[1] [Link][1]

-

Wikipedia. 2-Aminothiazole Properties and Reactivity. [Link][1]

-

Benchekroun, M. et al. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 2020. (Detailing the oxidative instability of aminothiazoles in DMSO). [Link]

-

Stebbins, J. L. et al. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 2011. (Discussing the stability of methoxyethylamino side chains). [Link]

Sources

Strategic Selection Guide: N-(2-Methoxyethyl)thiazol-2-amine vs. 2-Aminothiazole Derivatives

Executive Summary: The "Methoxyethyl" Advantage

In the optimization of 2-aminothiazole-based kinase inhibitors and GPCR ligands, the selection of the N-substituent is a critical decision point. While simple alkyl groups (ethyl, isopropyl) often improve potency via hydrophobic interactions, they frequently compromise physicochemical properties, leading to poor aqueous solubility and high lipophilicity (LogP).

N-(2-Methoxyethyl)thiazol-2-amine represents a strategic "middle ground" derivative. By incorporating an ether oxygen into the ethyl side chain, this moiety functions as a solubility anchor . It maintains the steric profile of a propyl/butyl chain while significantly lowering LogP and increasing Topological Polar Surface Area (TPSA).

This guide objectively compares the N-(2-Methoxyethyl) variant against the parent 2-aminothiazole and common N-alkyl analogs, providing experimental logic for its selection in hit-to-lead campaigns.

Physicochemical Profile & Comparison

The following data synthesizes standard medicinal chemistry parameters for the 2-aminothiazole scaffold modified with different N-substituents.

Table 1: Comparative Physicochemical Properties (Predicted/Representative)

| Property | 2-Aminothiazole (Parent) | N-Ethyl Derivative | N-(2-Methoxyethyl) Derivative | N-Cyclopropyl Derivative |

| Molecular Weight | 100.14 | 128.19 | 158.22 | 140.20 |

| cLogP (Est.) | ~0.5 - 0.7 | ~1.2 - 1.5 | ~0.6 - 0.9 | ~1.0 - 1.2 |

| TPSA (Ų) | 41.1 | 29.1 | 38.3 | 29.1 |

| H-Bond Donors | 2 | 1 | 1 | 1 |

| H-Bond Acceptors | 2 | 2 | 3 | 2 |

| Aq. Solubility | Moderate | Low | High | Moderate |

| Metabolic Risk | Glucuronidation | Hydroxylation | O-Dealkylation | Low (Stable) |

Key Insight: The N-(2-Methoxyethyl) derivative effectively "resets" the lipophilicity gain from alkylation. While adding carbon atoms usually increases LogP (as seen with N-Ethyl), the ether oxygen in the methoxyethyl group suppresses this increase, keeping the molecule in a more "drug-like" solubility space (LogP < 3) while providing steric bulk for the binding pocket.

Mechanistic Analysis: Why Choose Methoxyethyl?

The "Chameleon" Effect

The 2-methoxyethyl group is unique due to its conformational flexibility.

-

In Aqueous Media: The ether oxygen engages in H-bonding with water, enhancing solubility.

-

In Lipophilic Pockets: The chain can adopt a folded conformation (intramolecular H-bond with the amine NH), effectively "hiding" its polarity to penetrate cell membranes.

Metabolic Liability vs. Stability

While the methoxyethyl group improves solubility, it introduces a specific metabolic soft spot: O-dealkylation by Cytochrome P450 enzymes (CYP).

-

Pathway: CYP attacks the methylene carbon adjacent to the ether oxygen.

-

Result: Cleavage leads to an unstable hemiacetal, releasing formaldehyde and the N-(2-hydroxyethyl) metabolite.

-

Mitigation: If O-dealkylation is rapid, researchers often switch to the N-Cyclopropyl or N-Difluoroethyl analogs, which are metabolically harder but less soluble.

Visualizing the SAR Decision Logic

The following diagram illustrates the decision process for selecting the appropriate 2-aminothiazole derivative based on assay results.

Figure 1: Strategic decision tree for 2-aminothiazole optimization. The N-(2-methoxyethyl) group is the primary fix for solubility issues arising from necessary hydrophobic bulk.

Experimental Protocols

Synthesis of N-(2-Methoxyethyl)thiazol-2-amine

Objective: To synthesize the target derivative from 2-aminothiazole via reductive amination (preferred over direct alkylation to avoid poly-alkylation).

Reagents:

-

2-Aminothiazole (1.0 eq)

-

2-Methoxyacetaldehyde (1.2 eq) (or equivalent acetal)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic)

-

DCM or DCE (Solvent)

Protocol:

-

Imine Formation: Dissolve 2-aminothiazole in DCE. Add 2-methoxyacetaldehyde and stir at room temperature for 1 hour. (Optional: Add 4Å molecular sieves to drive equilibrium).

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Reaction: Allow to warm to RT and stir overnight under nitrogen.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient). The product is typically a pale yellow oil or low-melting solid.

Kinetic Solubility Assay (High Throughput)

Objective: To verify the solubility advantage of the methoxyethyl derivative.

-

Stock Prep: Prepare 10 mM DMSO stocks of the Parent, N-Ethyl, and N-Methoxyethyl derivatives.

-

Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).

-

Incubation: Shake at 600 rpm for 24 hours at 25°C.

-

Filtration: Vacuum filter to remove undissolved precipitate.

-

Analysis: Analyze filtrate by HPLC-UV or LC-MS/MS.

-

Calculation:

Safety & Toxicology Note (The "Toxicophore" Alert)

While versatile, 2-aminothiazoles are known structural alerts in drug discovery.

-

Mechanism: The thiazole ring can undergo bioactivation (epoxidation at C4-C5) or ring opening, leading to reactive thiourea metabolites.

-

Observation: The N-(2-Methoxyethyl) substitution does not mitigate this intrinsic ring toxicity. It only addresses solubility.

-

Recommendation: Always perform a GSH (Glutathione) trapping assay early to assess reactive metabolite formation.

References

-

2-Aminothiazole as a Privileged Scaffold

-

Wan, Y., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." European Journal of Medicinal Chemistry. Link

-

-

Solubility & Side Chain Effects

-

Metabolic Stability of Aminothiazoles

-

Specific Substructure Usage

-

Example of N-(2-methoxyethyl) in kinase inhibitors: Patent US20180273539A1. Link

-

Sources

Comparative Analysis of N-(2-Methoxyethyl)thiazol-2-amine and Known Tubulin Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of oncology drug discovery, the microtubule network remains a cornerstone target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of the hypothetical potential of "N-(2-Methoxyethyl)thiazol-2-amine" as a tubulin inhibitor, contextualized against well-established agents that modulate microtubule dynamics.

While direct experimental data for N-(2-Methoxyethyl)thiazol-2-amine is not extensively available in public literature, its structural class—the 2-aminothiazoles—has been shown to harbor potent tubulin polymerization inhibitors.[1][2][3] This analysis, therefore, extrapolates the potential of the title compound based on the established activities of its chemical relatives and contrasts it with the known tubulin-targeting drugs: Combretastatin A-4 (a potent microtubule destabilizer), Nocodazole (a reversible microtubule depolymerizing agent), and Paclitaxel (a microtubule stabilizer).

The Microtubule Network: A Dynamic Battlefield in Cancer Therapy

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.[4] Disruption of this process triggers cell cycle arrest, typically at the G2/M phase, and often leads to programmed cell death (apoptosis).[5][6]

Microtubule-targeting agents are broadly classified into two major groups:

-

Microtubule Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to a net depolymerization of microtubules. This class includes colchicine and its analogues, such as Combretastatin A-4, and the vinca alkaloids.[1][7]

-

Microtubule Stabilizing Agents: These drugs bind to polymerized microtubules and prevent their disassembly. Paclitaxel (Taxol) and other taxanes are the most prominent examples of this class.[5][][9]

The 2-aminothiazole derivatives have frequently been identified as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[1][10] This interaction prevents the incorporation of tubulin dimers into growing microtubules, thereby destabilizing the network.

Comparative Efficacy: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected known inhibitors across various cancer cell lines. While specific data for N-(2-Methoxyethyl)thiazol-2-amine is not available, the data for a representative 2-aminothiazole derivative from a relevant study is included to illustrate the potential potency of this class of compounds.

| Compound | Mechanism of Action | Cell Line | IC50 | Reference |

| Combretastatin A-4 | Microtubule Destabilizer | 1A9 (human ovarian) | 3.6 nM | [11] |

| 518A2 (human melanoma) | 0.02 µM | [11] | ||

| Various Cancer Cell Lines | 0.36 - 7.08 µM | [10] | ||

| Nocodazole | Microtubule Destabilizer | L1210 (murine leukemia) | 38 nM | [12] |

| LT12 (rat) | 0.006 µM | [12] | ||

| Chronic Lymphocytic Leukemia (CLL) cells | < 16 µM | [13][14] | ||

| Paclitaxel | Microtubule Stabilizer | Human Endothelial Cells | 0.1 pM | [15] |

| K562 (human leukemia) | 42.7 ng/mL | [6] | ||

| MEL (human leukemia) | 99.5 ng/mL | [6] | ||

| 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)thiazole | Microtubule Destabilizer | Various Cancer Cell Lines | 0.03 - 0.9 nM | [1] |

Elucidating Mechanism of Action: Key Experimental Protocols

To characterize a novel compound like N-(2-Methoxyethyl)thiazol-2-amine as a tubulin inhibitor, a series of well-established in vitro and cell-based assays are essential. The following protocols provide a roadmap for such an investigation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in turbidity (light scattering) at 340-350 nm.[16][17]

Workflow:

Caption: Workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells for a period that allows for cell division (typically 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals. [18]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [19][20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase. [21][22][23] Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Culture cancer cells and treat them with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. This permeabilizes the cells and preserves their DNA content. [24][25]3. Staining: Rehydrate the cells and treat them with RNase to prevent the staining of RNA. Then, stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). [21]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of a compound on microtubule morphology.

Workflow:

Caption: Signaling pathway initiated by tubulin inhibitors.

Conclusion

Based on the established activity of the 2-aminothiazole scaffold, N-(2-Methoxyethyl)thiazol-2-amine holds promise as a potential microtubule-destabilizing agent for cancer therapy. A direct comparison with well-characterized inhibitors like Combretastatin A-4 and Nocodazole, and a contrasting analysis with the microtubule-stabilizing agent Paclitaxel, provides a framework for evaluating its potential efficacy. The experimental protocols outlined in this guide offer a comprehensive strategy for the preclinical characterization of this and other novel 2-aminothiazole derivatives. Further investigation through these assays is warranted to fully elucidate the therapeutic potential of N-(2-Methoxyethyl)thiazol-2-amine.

References

Sources

- 1. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel - Wikipedia [en.wikipedia.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]

- 9. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 10. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cytoskeleton.com [cytoskeleton.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. assaygenie.com [assaygenie.com]

- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2-Methoxyethyl)thiazol-2-amine" structure-activity relationship (SAR) studies

Executive Summary

This guide provides a technical analysis of N-(2-Methoxyethyl)thiazol-2-amine , a critical fragment in medicinal chemistry used to optimize the physicochemical profile of thiazole-based drugs. Unlike simple alkyl chains, the 2-methoxyethyl tail offers a strategic balance between lipophilicity (for permeability) and aqueous solubility (via ether oxygen H-bond acceptance). This guide compares this specific moiety against standard alternatives (N-alkyl, N-hydroxyethyl, and N-aminoalkyl) to assist researchers in lead optimization for targets such as CDK5 , Adenosine Receptors , and Itk Kinase .

The Strategic Value of the N-(2-Methoxyethyl) Moiety

In structure-activity relationship (SAR) campaigns, the 2-aminothiazole core is a privileged scaffold.[1] However, the unsubstituted amine (

The N-(2-Methoxyethyl) substitution is a "Goldilocks" modification:

-

Vs. N-Ethyl: It lowers LogP and improves metabolic stability by blocking

-oxidation. -

Vs. N-Hydroxyethyl: It removes the H-bond donor (HBD), improving membrane permeability (passive transport) while retaining solubility via the ether oxygen (H-bond acceptor).

Comparative SAR Analysis

The following table contrasts N-(2-Methoxyethyl)thiazol-2-amine against its primary SAR competitors. Data is synthesized from representative kinase inhibitor campaigns (e.g., CDK5, Itk).

Table 1: Physicochemical & Functional Comparison

| Feature | N-(2-Methoxyethyl) (Subject) | N-Propyl / N-Ethyl (Lipophilic Control) | N-(2-Hydroxyethyl) (Polar Control) | N-(2-Dimethylaminoethyl) (Basic Control) |

| Structure | ||||

| cLogP Impact | Moderate (~1.2 - 1.5) | High (> 2.0) | Low (< 1.0) | Variable (pH dependent) |

| Solubility | Good (Ether O solvation) | Poor | Excellent | Excellent (Salt formation) |

| Permeability | High (No HBD penalty) | High | Moderate (HBD penalty) | Moderate (Cationic at pH 7.4) |

| Metabolic Risk | Low (O-dealkylation is slow) | High (Oxidation) | Moderate (Glucuronidation) | High (N-dealkylation) |

| Primary Use | Bioavailability Optimization | Potency (Hydrophobic pocket) | Solubility Fix | Lysosomal trapping / Solubility |

Experimental Protocols

Protocol A: Regioselective Synthesis (The Hantzsch Method)

Direct alkylation of 2-aminothiazole often yields a mixture of exocyclic (desired) and endocyclic (ring nitrogen) products. The authoritative route uses N-substituted thioureas.

Reagents:

-

1-(2-Methoxyethyl)-2-thiourea (Key Intermediate)

- -Halo ketone (e.g., 2-bromoacetophenone for 4-phenyl derivatives)

-

Ethanol (Solvent)

Step-by-Step Workflow:

-

Thiourea Formation: React 2-methoxyethylamine with benzoyl isothiocyanate, followed by base hydrolysis (NaOH) to generate 1-(2-methoxyethyl)-2-thiourea .

-

Cyclization: Dissolve 1.0 eq of the thiourea in Ethanol (0.5 M).

-

Addition: Add 1.0 eq of the appropriate

-halo ketone dropwise at room temperature. -

Reflux: Heat to reflux (

) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to

. The HBr salt of the product often precipitates. Filter and wash with cold ether. -

Free Base: Suspend salt in water, adjust pH to 9 with

, extract with EtOAc.

Protocol B: SAR Screening (Kinase Selectivity)

Context: Validating the fragment in a CDK5 inhibitor scaffold.

-

Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT. -

Substrate: Histone H1 biotinylated peptide.

-

Reaction: Incubate compound (0.1 nM – 10

) with CDK5/p25 complex and -

Readout: Scintillation counting of captured peptide.

-

Success Criteria: The methoxyethyl analog should retain IC50 < 500 nM while showing >10-fold solubility improvement over the N-propyl analog.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting the N-(2-methoxyethyl) tail during lead optimization.

Caption: Decision tree for side-chain optimization. The methoxyethyl group is the preferred neutral isostere when H-bond donors or basic centers are undesirable.

Mechanistic Synthesis Pathway

The regioselectivity of the Hantzsch synthesis is critical for ensuring the methoxyethyl group remains on the exocyclic amine.

Caption: Hantzsch synthesis route ensuring regioselective formation of the exocyclic secondary amine.

References

-

Helal, M. A., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Link

-

Das, J., et al. (2006).[2] Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Chimenti, F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Link

-

ChemicalBook. (2020). 2-Aminothiazole Synthesis and Reaction Profiles. Link

Sources

Orthogonal Validation of N-(2-Methoxyethyl)thiazol-2-amine Bioactivity: A Comparative Guide for Tubulin-Targeting Agents

This guide provides a comprehensive framework for the orthogonal validation of the bioactivity of a novel investigational compound, "N-(2-Methoxyethyl)thiazol-2-amine." Based on the established activities of structurally related 2-aminothiazole derivatives, we hypothesize that this compound functions as an anticancer agent by inhibiting tubulin polymerization. To rigorously test this hypothesis, we present a multi-faceted approach comparing its performance against a well-characterized tubulin inhibitor, Combretastatin A-4 (CA-4), and a vehicle control (DMSO).

The core principle of this guide is orthogonal validation – the use of multiple, independent methods that rely on different physical and biological principles to measure the same underlying biological phenomenon. This approach is critical in drug discovery to build a robust body of evidence, minimize the risk of experimental artifacts, and increase confidence in the compound's mechanism of action. Here, we will employ a direct biochemical assay, a cell-based viability assay, and a cellular imaging technique to create a holistic and trustworthy profile of "N-(2-Methoxyethyl)thiazol-2-amine."

The Rationale for Orthogonal Validation of Tubulin Inhibitors

Tubulin, the protein subunit of microtubules, is a critical component of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. Its dynamic polymerization and depolymerization are fundamental to these functions. Consequently, tubulin is a prime target for anticancer drug development. Small molecules that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[1][2]

A compound's ability to inhibit tubulin polymerization can be assessed directly in a purified, cell-free system. However, this does not guarantee a corresponding effect in a complex cellular environment, where factors like cell permeability, metabolism, and off-target effects come into play. Conversely, observing cytotoxicity in a cell-based assay does not, on its own, confirm that the mechanism of action is through tubulin inhibition. Therefore, by combining a biochemical assay with cell-based functional and imaging assays, we can confidently link the molecular-level activity to the cellular-level outcome.

Caption: Workflow for the orthogonal validation of a hypothesized tubulin inhibitor.

Comparative Compounds

| Compound | Type | Mechanism of Action |

| N-(2-Methoxyethyl)thiazol-2-amine | Investigational Compound | Hypothesized tubulin polymerization inhibitor. |

| Combretastatin A-4 (CA-4) | Positive Control | A potent, naturally occurring stilbenoid that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1][2][3] |

| DMSO (Dimethyl Sulfoxide) | Vehicle (Negative) Control | The solvent used to dissolve the test compounds; should have no significant effect on tubulin polymerization or cell viability at the final concentration. |

Orthogonal Assay 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the test compounds on the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored by an increase in light scattering (turbidity) at 340 nm.[4]

Experimental Protocol

-

Reagent Preparation:

-

Reconstitute lyophilized, >99% pure tubulin protein to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.

-

Prepare a 10 mM GTP working solution in GTB.

-

Prepare 10x final concentration serial dilutions of "N-(2-Methoxyethyl)thiazol-2-amine" and Combretastatin A-4 in GTB. The vehicle control will be GTB with the same final concentration of DMSO.

-

-

Assay Setup (in a pre-chilled 96-well plate on ice):

-

To each well, add the appropriate volume of GTB, GTP (to a final concentration of 1 mM), and the 10x compound solution.

-

Initiate the polymerization by adding the cold tubulin solution to a final concentration of 3 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[4]

-

Data Presentation and Interpretation

The data will be plotted as absorbance (OD 340 nm) versus time. The inhibition of tubulin polymerization will be quantified by comparing the maximum rate of polymerization (Vmax) and the final plateau of the polymerization curve for each compound concentration against the DMSO control.

| Compound | Concentration | Vmax (mOD/min) | % Inhibition of Vmax | Plateau OD | % Inhibition of Plateau |

| DMSO | - | 0% | 0% | ||

| N-(2-Methoxyethyl)thiazol-2-amine | [X] µM | ||||

| [Y] µM | |||||

| [Z] µM | |||||

| Combretastatin A-4 | [A] µM | ||||

| [B] µM | |||||

| [C] µM |

A dose-dependent decrease in both Vmax and the plateau absorbance for "N-(2-Methoxyethyl)thiazol-2-amine," similar to that observed for CA-4, would provide direct evidence of its tubulin polymerization inhibitory activity.

Orthogonal Assay 2: MTT Cell Viability Assay

This cell-based assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6][7]

Experimental Protocol

-

Cell Seeding:

-

Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of "N-(2-Methoxyethyl)thiazol-2-amine" and Combretastatin A-4 in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds or DMSO as a vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5][6]

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for another 4-18 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

Cell viability will be expressed as a percentage relative to the DMSO-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) will be calculated for each compound.

| Compound | IC₅₀ (µM) |

| N-(2-Methoxyethyl)thiazol-2-amine | |

| Combretastatin A-4 |

A potent IC₅₀ value for "N-(2-Methoxyethyl)thiazol-2-amine" would indicate that it has cytotoxic effects on cancer cells, consistent with the hypothesized mechanism of action.

Caption: Principle of the MTT cell viability assay.

Orthogonal Assay 3: Immunofluorescence Staining of Microtubules

This imaging-based assay provides direct visual evidence of the effect of the test compounds on the microtubule network within cells. Disruption of the normal filamentous microtubule structure is a hallmark of tubulin-targeting agents.

Experimental Protocol

-

Cell Culture and Treatment:

-

Grow a suitable cell line (e.g., HeLa) on glass coverslips in a petri dish.

-

Treat the cells with "N-(2-Methoxyethyl)thiazol-2-amine," Combretastatin A-4 (at concentrations around their respective IC₅₀ values), and DMSO for a shorter duration (e.g., 6-24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 3.7% paraformaldehyde in PBS for 10 minutes at 37°C to preserve the cellular structures.[8]

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin).

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore like Alexa Fluor 488).

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Data Presentation and Interpretation

Images of the cells treated with the different compounds will be compared.

-

DMSO Control: Should exhibit a well-defined, filamentous network of microtubules extending throughout the cytoplasm.

-

Combretastatin A-4: Expected to cause depolymerization of microtubules, leading to a diffuse, non-filamentous tubulin stain and rounded cell morphology.

-

N-(2-Methoxyethyl)thiazol-2-amine: If it acts as a tubulin polymerization inhibitor, it should induce a similar disruption of the microtubule network as seen with CA-4.

This visual confirmation provides compelling evidence that the observed cytotoxicity is a direct result of the compound's impact on the microtubule cytoskeleton.

Conclusion

By employing this tripartite orthogonal validation strategy, researchers can build a robust and compelling case for the bioactivity and mechanism of action of "N-(2-Methoxyethyl)thiazol-2-amine." A positive result in the in vitro tubulin polymerization assay, coupled with potent cytotoxicity in a cancer cell line and clear visual evidence of microtubule disruption, would strongly support the hypothesis that this novel compound is a promising new tubulin-targeting anticancer agent. This systematic and evidence-based approach is fundamental to making informed decisions in the drug development pipeline.

References

-

Neuroquantology. (2026). COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS. Neuroquantology. Available at: [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

ACS Publications. (2016, August 5). Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. Bioconjugate Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Combretastatin A-4. Retrieved February 20, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]

-

PubMed. (2021, January 15). Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bio-protocol. (2018). Immunofluorescence staining of microtubules. Bio-protocol. Available at: [Link]

-

CSH Protocols. (n.d.). MTT (Assay protocol). Retrieved February 20, 2026, from [Link]

-

Bio-protocol. (2019). 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available at: [Link]

-

RSC Publishing. (2017, August 16). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. RSC Advances. Available at: [Link]

-

The Mitchison Lab, Harvard. (n.d.). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Retrieved February 20, 2026, from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

-

Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Retrieved February 20, 2026, from [Link]

Sources

- 1. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Combretastatin A-4 - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-Methoxyethyl)thiazol-2-amine

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-Methoxyethyl)thiazol-2-amine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, empowering you to manage this chemical waste with confidence and integrity.

Hazard Identification & Risk Assessment: Understanding the Compound

The 2-aminothiazole ring is a common scaffold in medicinal chemistry and is associated with potential biological activity.[1][2] Derivatives can cause skin, eye, and respiratory irritation.[3][4][5] The amine functional group suggests the compound may be corrosive or irritant, while the methoxyethylamine component can be a combustible liquid and harmful if swallowed or in contact with skin.[6][7]

Inferred Hazard Profile:

| Hazard Category | Anticipated Risk & Rationale | Supporting Evidence (Analogous Compounds) |

| Acute Oral Toxicity | Harmful if swallowed. Aminothiazole and methoxyethylamine derivatives show evidence of oral toxicity.[3][6][8] | 2-Amino-5-methylthiazole (Harmful if swallowed)[8], 2-(Methylamino)ethanol (Harmful if swallowed)[6] |

| Skin Corrosion/Irritation | Causes skin irritation. Both thiazole and amine compounds are frequently cited as skin irritants or corrosives.[4][9][10] | Ethyl 2-Amino-4-methylthiazole-5-carboxylate (Causes skin irritation)[9], Bis(2-methoxyethyl)amine (Causes severe skin burns)[10] |